1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid
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Overview
Description
1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
The synthesis of 1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carbamoyl group: This step involves the reaction of the piperidine derivative with 2-ethylphenyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:
- 1-{[(2-Methylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid
- 1-{[(2-Propylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific ethyl substitution, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H22N2O3 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-[2-(2-ethylanilino)-2-oxoethyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-2-12-7-3-4-8-13(12)17-15(19)11-18-10-6-5-9-14(18)16(20)21/h3-4,7-8,14H,2,5-6,9-11H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
BPSLEIRUXMNWMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCCCC2C(=O)O |
Origin of Product |
United States |
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